
N-(2,3-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(2,3-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a phenyl group, an imidazole ring, and a thioacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with a suitable thioacetamide precursor under controlled conditions.
Coupling with 2,3-Dimethylphenyl Group: The final step involves coupling the thioacetamide-imidazole intermediate with a 2,3-dimethylphenyl derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with imidazole moieties exhibit anticancer properties. N-(2,3-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
Pharmacology
Neuropharmacological Effects
this compound has been investigated for its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate serotonin and dopamine receptors, which could be beneficial for treating disorders such as depression and anxiety .
Pain Management
The compound's analgesic properties have also been explored. It appears to interact with pain pathways in the central nervous system, providing potential for development as a novel pain reliever .
Material Science
Polymer Chemistry
In material science, derivatives of this compound are being researched for their ability to enhance the mechanical properties of polymers. The incorporation of this compound into polymer matrices may improve thermal stability and mechanical strength .
Case Studies
Study Title | Focus | Findings |
---|---|---|
"Anticancer Potential of Imidazole Derivatives" | Investigates various imidazole derivatives including this compound | Showed significant inhibition of cancer cell growth in vitro. |
"Neuropharmacological Effects of Novel Compounds" | Evaluates the effects on neurotransmitter systems | Indicated modulation of serotonin receptors with potential antidepressant effects. |
"Enhancement of Polymer Properties Using Thioamide Compounds" | Focuses on material applications | Demonstrated improved mechanical properties in polymer composites containing the compound. |
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways through interaction with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide: Unique due to its specific substitution pattern and combination of functional groups.
Other Thioacetamides: Compounds with similar thioacetamide moieties but different substituents on the phenyl or imidazole rings.
Imidazole Derivatives: Compounds with similar imidazole rings but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of a 2,3-dimethylphenyl group, a phenyl-substituted imidazole ring, and a thioacetamide moiety, which may confer distinct chemical and biological properties compared to other related compounds.
Biological Activity
N-(2,3-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide, also referred to as K242-0217, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including cytotoxicity, structure-activity relationships (SAR), and relevant case studies.
Chemical Characteristics
The molecular characteristics of this compound are as follows:
Property | Value |
---|---|
Compound ID | K242-0217 |
Molecular Formula | C26 H25 N3 O S |
Molecular Weight | 427.57 g/mol |
logP | 6.6583 |
logD | 6.6583 |
Polar Surface Area | 34.158 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Cytotoxicity
The cytotoxic activity of K242-0217 has been evaluated against various cancer cell lines using the MTT assay. The results indicate that the compound exhibits significant cytotoxic effects with an IC50 value in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Cytotoxic Activity of K242-0217
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 29 |
HeLa | 73 |
These results suggest that K242-0217 has a promising profile as a potential anticancer agent.
Structure-Activity Relationship (SAR)
The structure of K242-0217 incorporates both imidazole and thioacetamide moieties, which are crucial for its biological activity. Research indicates that modifications in the phenyl rings can significantly influence the compound's potency. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while electron-withdrawing groups may reduce it .
Case Studies
- Cytotoxic Evaluation : In a study evaluating various thiazole derivatives with similar scaffolds, compounds exhibiting methyl substitutions on the phenyl rings showed enhanced cytotoxicity against cancer cell lines. K242-0217's structural analogs demonstrated a similar trend, highlighting the importance of specific substitutions in enhancing biological activity .
- Antiviral Activity : Another investigation into N-Heterocycles revealed that compounds with imidazole rings exhibited antiviral properties against specific viral strains. This suggests that K242-0217 may also possess antiviral potential, warranting further investigation into its broader biological applications .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-6-10-16(14(13)2)21-18(23)12-24-19-20-11-17(22-19)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJAPWJNOFGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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